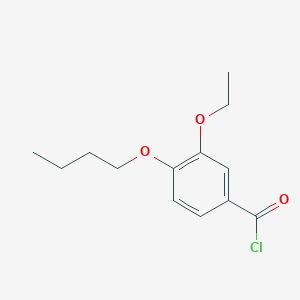

4-Butoxy-3-ethoxybenzoyl chloride

描述

Overview of Benzoyl Chloride Chemistry in Organic Synthesis

Benzoyl chloride and its derivatives are fundamental reagents in organic chemistry, primarily serving as powerful acylating agents. The presence of the acyl chloride functional group (-COCl) renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of numerous chemical transformations, most notably the Schotten-Baumann reaction, where benzoyl chlorides react with alcohols and amines in the presence of a base to form esters and amides, respectively.

Beyond ester and amide formation, benzoyl chlorides are key participants in Friedel-Crafts acylation reactions, leading to the synthesis of ketones. They are also precursors for the preparation of other important chemical entities such as anhydrides, peroxides, and various heterocyclic compounds. The versatility and reactivity of the benzoyl chloride moiety have cemented its importance in the synthesis of a wide array of fine chemicals, polymers, dyes, and pharmacologically active molecules.

Position of 4-Butoxy-3-ethoxybenzoyl Chloride within the Chemical Landscape

This compound, with the chemical formula C₁₃H₁₇ClO₃, is a disubstituted benzoyl chloride. chembk.com Its structure is characterized by a benzene (B151609) ring functionalized with a butoxy group at the fourth position and an ethoxy group at the third position, in addition to the benzoyl chloride moiety. The presence of these two alkoxy groups significantly influences the electronic and steric properties of the molecule compared to unsubstituted benzoyl chloride. The electron-donating nature of the butoxy and ethoxy groups can modulate the reactivity of the acyl chloride.

This compound is directly derived from its corresponding carboxylic acid, 4-Butoxy-3-ethoxybenzoic acid. The conversion is typically achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), a common and well-established method for the synthesis of acyl chlorides from carboxylic acids.

Academic Research Significance and Potential Applications of this compound

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential in several areas of academic and industrial research. Substituted benzoyl chlorides are crucial building blocks in the synthesis of complex organic molecules.

The dual alkoxy substitution pattern of this compound makes it a particularly interesting candidate for the synthesis of advanced materials. For instance, in the field of liquid crystals, molecules with specific arrangements of aromatic cores and flexible side chains are required. The defined stereochemistry and electronic properties imparted by the butoxy and ethoxy groups could be leveraged to synthesize novel liquid crystalline materials with tailored mesomorphic properties.

Furthermore, in polymer chemistry, this compound could serve as a monomer or a modifying agent to introduce specific functionalities into polymer backbones. The alkoxy groups can enhance solubility and influence the thermal and mechanical properties of the resulting polymers. In medicinal chemistry, the 4-butoxy-3-ethoxybenzoyl moiety could be incorporated into larger molecules to explore its potential biological activity, as the introduction of such groups can impact a molecule's lipophilicity and binding interactions with biological targets. Its role as a reactive acylating agent allows for its use in peptide synthesis and the creation of specialized esters and amides with unique properties. bldpharm.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 4-Butoxy-3-ethoxybenzoic acid |

| CAS Number | 100607-81-6 chembk.com | 101268-36-4 |

| Molecular Formula | C₁₃H₁₇ClO₃ chembk.com | C₁₃H₁₈O₄ |

| Molecular Weight | 256.73 g/mol chembk.com | 238.28 g/mol |

| Appearance | Not specified | Solid |

| Purity/Specification | Not specified | Not specified |

Table 2: General Reaction of Benzoyl Chlorides

| Reaction Type | Reactants | Product | General Significance |

| Esterification | Benzoyl chloride, Alcohol | Ester, HCl | Synthesis of fragrances, plasticizers, and pharmaceuticals. |

| Amidation | Benzoyl chloride, Amine | Amide, HCl | Formation of key linkages in peptides and polyamides. |

| Friedel-Crafts Acylation | Benzoyl chloride, Aromatic Compound, Lewis Acid | Ketone, HCl | Creation of carbon-carbon bonds to form aromatic ketones. |

属性

IUPAC Name |

4-butoxy-3-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDLRTGKISBTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butoxy 3 Ethoxybenzoyl Chloride and Its Structural Analogues

Classical Approaches to Benzoyl Chloride Synthesis

Traditional methods for synthesizing benzoyl chlorides are characterized by their reliability and well-understood mechanisms, primarily involving the transformation of carboxylic acids.

The most conventional and widely practiced route to synthesizing 4-butoxy-3-ethoxybenzoyl chloride is through the direct chlorination of its corresponding carboxylic acid, 4-butoxy-3-ethoxybenzoic acid. ontosight.ai This transformation is a standard procedure in organic synthesis, where the hydroxyl (-OH) group of the carboxylic acid is substituted with a chlorine (-Cl) atom. ontosight.ailibretexts.org

Several key chlorinating agents are effective for this conversion:

Thionyl Chloride (SOCl₂): This is a frequently used reagent for preparing acyl chlorides. ontosight.ai The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. libretexts.orgdoubtnut.comchemguide.co.uk The mechanism involves the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride, leading to the formation of a highly reactive intermediate that ultimately yields the acyl chloride. youtube.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature to form the acyl chloride. chemguide.co.uk The byproducts include phosphorus oxychloride (POCl₃) and hydrogen chloride gas. libretexts.orgatamanchemicals.com

Phosphorus Trichloride (PCl₃): Another option is phosphorus trichloride, which reacts with carboxylic acids to yield the acyl chloride and phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk

For this compound, the synthesis begins with its precursor, 4-butoxy-3-ethoxybenzoic acid. This precursor is itself synthesized through processes like the sequential alkoxylation of a hydroxybenzoic acid derivative. The subsequent reaction with a chlorinating agent like thionyl chloride converts the carboxylic acid to the final benzoyl chloride product. ontosight.ai

To ensure the successful synthesis of high-purity this compound, specific reaction conditions are optimized. A crucial factor is the exclusion of moisture throughout the process, as acyl chlorides are highly reactive and readily hydrolyze back to the parent carboxylic acid in the presence of water. ontosight.airesearchgate.net

Key optimization strategies include:

Use of Catalysts: The reaction between a carboxylic acid and thionyl chloride can be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). google.comgoogle.com Other catalysts, such as iron trichloride, can also be employed. google.com

Reagent Stoichiometry and Removal: Often, an excess of the chlorinating agent, like thionyl chloride, is used to drive the reaction to completion. This excess is then removed after the reaction, typically through distillation, sometimes under reduced pressure. researchgate.netgoogle.com

Purification: High purity is generally achieved through fractional distillation under vacuum. atamanchemicals.comgoogle.com This separates the desired benzoyl chloride from any remaining starting material, byproducts like phosphorus oxychloride, or high-boiling impurities. google.com For instance, a general method for purifying benzoyl chloride involves reduced pressure distillation to collect the fraction boiling at a specific temperature range. google.com

| Parameter | Condition/Reagent | Purpose | Citation |

|---|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride; gaseous byproducts (SO₂, HCl) simplify removal. | libretexts.orgchemguide.co.uk |

| Catalyst | N,N-dimethylformamide (DMF) | Accelerates the reaction with thionyl chloride. | google.comgoogle.com |

| Atmosphere | Anhydrous (moisture-free) | Prevents hydrolysis of the reactive acyl chloride product. | ontosight.airesearchgate.net |

| Post-Reaction Step | Distillation of excess chlorinating agent | Removes unreacted SOCl₂ to prevent contamination of the product. | researchgate.net |

| Purification Method | Fractional distillation under reduced pressure | Separates the product from non-volatile impurities and byproducts, yielding high-purity acyl chloride. | google.comgoogle.com |

Novel and Green Synthetic Routes to this compound

In response to the growing need for sustainable chemical manufacturing, research has focused on developing novel and greener synthetic methods that improve safety and reduce environmental impact.

Modern synthetic chemistry emphasizes catalytic approaches to minimize waste and improve efficiency. Several innovative catalytic systems have been developed for the synthesis of acyl chlorides, which could be applied to this compound.

Iron-Catalyzed Chlorination: An efficient method uses α,α-dichlorodiphenylmethane as the chlorinating agent with ferric chloride (FeCl₃) as a catalyst. This system effectively converts carboxylic acids to their corresponding acyl chlorides in high yields under mild conditions. organic-chemistry.org

Organocatalysis with Dichlorocyclopropenes: A rapid conversion of carboxylic acids to acyl chlorides can be achieved using 3,3-dichlorocyclopropenes. This reaction is activated by a tertiary amine base and proceeds through a cation-activated nucleophilic acyl substitution mechanism. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a cutting-edge approach. In one method, an aldehyde can be converted to an acid chloride using a combination of tert-butyl hydrogen peroxide, N-chlorosuccinimide (a safer chlorine source), and a ruthenium-based photocatalyst. organic-chemistry.org

Green chemistry principles are integral to the development of modern synthetic routes. The primary goals are to reduce hazardous waste and maximize the incorporation of all materials used in the process into the final product (atom economy).

The classical synthesis of acyl chlorides using reagents like SOCl₂ and PCl₅ generates corrosive byproducts (HCl, SO₂) and phosphorus-based waste, which have negative environmental consequences. chemguide.co.ukatamanchemicals.com Novel approaches seek to overcome these limitations.

Key considerations for a greener synthesis of this compound include:

Catalyst Use: Catalytic methods are inherently greener as they reduce the need for stoichiometric amounts of activating reagents. tandfonline.com

Process Simplification: The development of metal-free, neutral reaction conditions can lead to significantly simpler workup procedures. tandfonline.com For example, reactions where the product precipitates from the reaction medium and can be isolated by simple filtration avoid the need for solvent-intensive purification techniques like column chromatography. tandfonline.com Such processes are more scalable and eco-friendly. tandfonline.com

Synthesis of Related Alkoxybenzoyl Chlorides and Analogues

The synthetic principles applied to this compound are also relevant to a variety of its structural analogues. The synthesis of these related alkoxybenzoyl chlorides typically follows the same fundamental pathway: conversion of the corresponding substituted benzoic acid using a standard chlorinating agent.

Below is a summary of synthetic routes for several related compounds:

| Compound Name | Precursor | Chlorinating Agent(s) | Citation |

|---|---|---|---|

| 4-Methoxybenzoyl chloride | 4-Methoxybenzoic acid | Thionyl chloride or Oxalyl chloride/DMF | chemicalbook.com |

| 4-Ethoxybenzoyl chloride | 4-Ethoxybenzoic acid | Thionyl chloride or Phosphorus pentachloride | ontosight.ai |

| 2-Ethoxybenzoyl chloride | 2-Ethoxybenzoic acid | Thionyl chloride or Phosgene | google.comchemicalbook.com |

| 4-Butoxybenzoyl chloride | 4-Butoxybenzoic acid | Thionyl chloride or Phosphorus pentachloride | ontosight.ai |

| 4-Butoxy-3-methoxybenzoyl chloride | 4-Butoxy-3-methoxybenzoic acid | Standard chlorinating agents (e.g., Thionyl chloride) | nih.gov |

This comparative view demonstrates a consistent and reliable synthetic strategy across a family of related alkoxy-substituted benzoyl chlorides, underscoring the robustness of converting carboxylic acids to acyl chlorides.

Exploration of Alkoxyl Group Variations (Length and Position)

The synthetic framework for this compound is readily adaptable to produce a variety of analogues with different alkoxyl groups. By starting with the appropriately substituted benzoic acids, a range of benzoyl chlorides can be prepared. The length of the alkyl chains on the ether groups can be varied, as can their positions on the aromatic ring. For instance, 4-methoxybenzoyl chloride and 4-ethoxybenzoyl chloride are synthesized from their respective benzoic acids using similar chlorinating agents. chemicalbook.comontosight.ai

The synthesis of these analogues follows the same fundamental principle: the activation of a carboxylic acid to an acyl chloride. The choice of the starting benzoic acid dictates the final structure of the benzoyl chloride. For example, to synthesize 4-propoxy-3-methoxybenzoyl chloride, one would begin with 4-propoxy-3-methoxybenzoic acid.

| Compound Name | Structure | Precursor Acid |

| This compound | 4-(CH₃CH₂CH₂CH₂O)-3-(CH₃CH₂O)C₆H₃COCl | 4-Butoxy-3-ethoxybenzoic acid |

| 4-Methoxybenzoyl chloride | 4-(CH₃O)C₆H₄COCl | 4-Methoxybenzoic acid |

| 4-Ethoxybenzoyl chloride | 4-(CH₃CH₂O)C₆H₄COCl | 4-Ethoxybenzoic acid |

| 4-Butoxybenzoyl chloride | 4-(CH₃CH₂CH₂CH₂O)C₆H₄COCl | 4-Butoxybenzoic acid |

This table illustrates how variations in the alkoxyl substituents on the benzoyl chloride are achieved by selecting the corresponding benzoic acid precursor.

Introduction of Additional Aromatic Substituents

Further structural diversity can be achieved by introducing other substituents onto the aromatic ring. The synthesis of substituted benzoyl chlorides is a well-established field, driven by their utility as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. google.com The nature and position of these additional groups can influence the reactivity of the molecule and the synthetic route chosen.

For example, the introduction of a nitro group, an alkyl chain, or a halogen atom onto the benzene (B151609) ring of the alkoxy-substituted benzoic acid precursor would lead to a more complex benzoyl chloride. orgsyn.orgacs.org The synthesis of these compounds generally follows the standard chlorination procedures, although the reaction conditions may need to be optimized to accommodate the electronic effects of the new substituents. It is important to note that strongly activating groups, such as additional alkoxy groups, can sometimes promote side reactions like ketone formation. orgsyn.org

| Compound Name | Structure | Key Features |

| 4-Chloro-3-nitrobenzoyl chloride | 4-Cl-3-(NO₂)C₆H₃COCl | Halogen and nitro substituents |

| 2,6-Difluorobenzoyl chloride | 2,6-F₂C₆H₃COCl | Multiple halogen substituents |

| 4-Pentylbenzoyl chloride | 4-(CH₃(CH₂)₄)C₆H₄COCl | Alkyl substituent |

| 4-Cyanobenzoyl chloride | 4-(CN)C₆H₄COCl | Cyano substituent |

This table showcases a variety of benzoyl chlorides with additional functional groups, highlighting the chemical diversity achievable through established synthetic methods.

Enantioselective Synthesis of Chiral Benzoyl Chloride Derivatives

The synthesis of chiral molecules is a significant area of modern organic chemistry, particularly for applications in medicine where a specific enantiomer of a drug is often more effective and has fewer side effects. rroij.com While this compound itself is not chiral, chirality can be introduced into its derivatives.

Enantioselective synthesis in this context can be approached in a few ways:

Chiral Substituents : If one of the substituents on the aromatic ring is chiral, the resulting benzoyl chloride will also be chiral.

Asymmetric Reactions : More commonly, the achiral benzoyl chloride is reacted with a chiral nucleophile or in the presence of a chiral catalyst to produce a single enantiomer of the desired product. Recent advances have focused on the development of catalytic methods, including asymmetric hydrogenation and organocatalysis, to create chiral compounds with high stereoselectivity. rroij.comacs.org

Axial Chirality : In some complex biaryl systems, which can be synthesized from benzoyl chloride precursors, restricted rotation around a single bond can lead to atropisomerism, a form of axial chirality. researchgate.net

The direct enantioselective synthesis of a benzoyl chloride where the chirality is centered at the carbonyl carbon is not a typical transformation. Instead, the focus is on using these versatile building blocks to construct more complex chiral molecules. acs.orgacs.org

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small, research-scale reaction to a larger laboratory-scale production introduces several practical challenges. orgsyn.org For the synthesis of benzoyl chlorides, these considerations include:

Reagent Handling and Stoichiometry : On a larger scale, the handling of corrosive and reactive reagents like thionyl chloride and oxalyl chloride requires careful planning and appropriate safety measures. The stoichiometry of the reaction must be carefully controlled to maximize yield and minimize byproducts. google.com

Temperature Control : The chlorination reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The rate of addition of reagents may need to be controlled to maintain the optimal temperature range. orgsyn.org

Purification : While distillation is a common method for purifying benzoyl chlorides, fractional distillation under reduced pressure is often necessary for larger quantities to achieve high purity and prevent thermal decomposition. google.comgoogle.com The removal of excess thionyl chloride, which has a lower boiling point, is the first step, followed by the distillation of the desired product. researchgate.netsciencemadness.org

Byproduct and Waste Management : The gaseous byproducts (HCl, SO₂) must be scrubbed before venting to the atmosphere. Liquid waste must be neutralized and disposed of according to safety regulations. google.com

Successfully scaling up the synthesis of this compound and its analogues requires a thorough understanding of the reaction mechanism, potential side reactions, and the physical properties of the compounds involved.

Chemical Reactivity and Reaction Mechanisms of 4 Butoxy 3 Ethoxybenzoyl Chloride

Nucleophilic Acylation Reactions

4-Butoxy-3-ethoxybenzoyl chloride, as a typical aromatic acyl chloride, is a potent acylating agent. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the carbonyl oxygen. This makes it susceptible to attack by a wide range of nucleophiles.

Esterification Reactions with Alcohols and Phenols

The reaction of this compound with alcohols and phenols is expected to readily form the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution. The reaction typically proceeds rapidly, often at room temperature, and is generally exothermic.

In this reaction, the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester and hydrogen chloride as a byproduct. To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added to neutralize the HCl produced.

While specific examples with this compound are not documented in the provided search results, the general reaction is well-established. For instance, the reaction of benzoyl chloride with phenol is a known method for the synthesis of phenyl benzoate.

Table 1: Representative Esterification Reactions of Acyl Chlorides

| Acyl Chloride | Nucleophile | Base | Product |

| Benzoyl chloride | Phenol | Pyridine | Phenyl benzoate |

| Acetyl chloride | Ethanol | Triethylamine | Ethyl acetate |

Mechanistic Investigations of Schotten-Baumann Type Reactions

The esterification and amidation reactions of this compound are often carried out under Schotten-Baumann conditions. This typically involves using an aqueous base, such as sodium hydroxide (B78521), in a two-phase system with an organic solvent that dissolves the acyl chloride.

The mechanism under these conditions involves the deprotonation of the alcohol, phenol, or protonated amine by the hydroxide base in the aqueous phase, which increases its nucleophilicity. The resulting nucleophile then reacts with the acyl chloride in the organic phase. The base in the aqueous phase also serves to neutralize the hydrogen chloride byproduct, preventing it from protonating the starting amine or the newly formed amide. Kinetic studies on similar systems have shown that the reaction rate can be influenced by factors such as the type of base used and the interfacial area between the two phases.

Electrophilic Acylation of Aromatic Systems

This compound can act as an electrophile in the presence of a Lewis acid catalyst to acylate aromatic compounds. This reaction, known as the Friedel-Crafts acylation, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.

Lewis Acid and Brønsted Acid Catalysis in Friedel-Crafts Reactions

The role of the Lewis acid catalyst in Friedel-Crafts acylation is crucial. The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride, which significantly increases the electrophilicity of the carbonyl carbon. This generates a highly reactive acylium ion (or a complex that behaves as such), which is then attacked by the electron-rich aromatic ring.

The general mechanism involves the formation of the acylium ion, followed by its electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of the sigma complex by a weak base, such as the Lewis acid-halide complex, restores the aromaticity of the ring and regenerates the catalyst, yielding the aryl ketone product.

Brønsted acids can also be used to promote Friedel-Crafts type reactions, although they are generally less common for acylations with acyl chlorides. In some cases, a combination of Lewis and Brønsted acids can be employed to enhance the catalytic activity.

Regioselectivity and Stereoselectivity in Electrophilic Acylations

The primary role of this compound in electrophilic acylations, such as the Friedel-Crafts reaction, is that of an electrophile. The reaction involves the generation of a highly reactive acylium ion, [4-Butoxy-3-ethoxy-C₆H₃CO]⁺, through the interaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk This acylium ion then attacks an electron-rich aromatic substrate.

Regioselectivity: The regioselectivity of the acylation is predominantly controlled by the directing effects of the substituents on the nucleophilic substrate (the arene being acylated). For instance, reaction with an activated aromatic ring like toluene (B28343) would lead to acylation at the ortho and para positions relative to the methyl group. However, the electronic nature of the substituents on the benzoyl chloride itself can also influence the outcome. Studies on the Friedel-Crafts benzoylation of N-methylpyrrole have shown that the electronic properties of para-substituents on the benzoyl chloride can subtly alter the ratio of α- to β-acylation products. nih.govacs.org For this compound, the electron-donating nature of the two alkoxy groups slightly deactivates the electrophilicity of the acylium ion compared to unsubstituted benzoyl chloride, but its fundamental reactivity remains. The precise regiochemical outcome on a given substrate would be determined by a combination of steric hindrance from the bulky butoxy group and the electronic activation provided by the substrate's own functional groups.

Stereoselectivity: Stereoselectivity in Friedel-Crafts acylations is not a factor unless the substrate molecule is chiral or a chiral Lewis acid catalyst is employed. In such cases, the incoming acyl group may be directed to one face of the molecule over the other, leading to a non-racemic mixture of enantiomeric or diastereomeric products. While this is a key strategy in modern asymmetric synthesis, specific studies detailing the stereoselective acylation using this compound are not prominently featured in the literature.

Reduction Pathways of the Acyl Chloride Moiety

The acyl chloride group is readily susceptible to reduction by various reagents, leading to aldehydes, alcohols, or hydrocarbons depending on the reaction conditions.

Selective Reduction to Aldehydes (e.g., Rosenmund Reduction)

The partial reduction of an acyl chloride to an aldehyde is a valuable synthetic transformation. For this compound, this can be effectively achieved using several methods.

Rosenmund Reduction: This classic method involves the catalytic hydrogenation of the acyl chloride using hydrogen gas over a poisoned palladium catalyst, most commonly palladium on barium sulfate (B86663) (Pd/BaSO₄). ncert.nic.indoubtnut.comchemicalbook.comwikipedia.org The catalyst's activity is intentionally suppressed—or "poisoned"—by additives like sulfur or quinoline (B57606) to prevent the subsequent reduction of the newly formed aldehyde to an alcohol. wikipedia.orgjuniperpublishers.com This process, a type of hydrogenolysis, selectively converts this compound into 4-Butoxy-3-ethoxybenzaldehyde. wikipedia.org

Hydride Reagents: Modern synthetic chemistry often employs sterically hindered or electronically deactivated hydride reagents to achieve this selective reduction at low temperatures. Reagents such as Lithium tri(tert-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) are specifically designed to be less reactive than lithium aluminum hydride (LiAlH₄), allowing the reaction to be stopped at the aldehyde stage. chemistrysteps.comyoutube.com Diisobutylaluminium hydride (DIBAL-H) is another common reagent used for the reduction of acyl chlorides to aldehydes. wikipedia.orgresearchgate.net

Further Reductions to Alcohols and Hydrocarbons

The use of more powerful reducing agents leads to the complete reduction of the acyl chloride functional group.

Reduction to Alcohols: Strong hydride donors, particularly lithium aluminum hydride (LiAlH₄), will reduce this compound past the aldehyde stage to the corresponding primary alcohol, (4-Butoxy-3-ethoxyphenyl)methanol. chemistrysteps.comlibretexts.org The mechanism involves a nucleophilic acyl substitution by a hydride ion to form the aldehyde, which is then immediately attacked by a second hydride equivalent and protonated upon workup to yield the alcohol. chemistrysteps.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) can also effect this transformation. chemistrysteps.com

Reduction to Hydrocarbons: While one-pot reduction of an acyl chloride directly to a hydrocarbon is not a standard transformation, it can occur as a side reaction during a Rosenmund reduction if the catalyst is not sufficiently poisoned, leading to the formation of 1-butoxy-2-ethoxy-4-methylbenzene. juniperpublishers.com More practically, the hydrocarbon can be obtained in a two-step process from the aldehyde or ketone product of a Friedel-Crafts acylation via methods like the Clemmensen (using zinc-amalgam and concentrated HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. ncert.nic.in

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) | 4-Butoxy-3-ethoxybenzaldehyde | Acyl Chloride → Aldehyde |

| This compound | LiAl(OᵗBu)₃H or DIBAL-H | 4-Butoxy-3-ethoxybenzaldehyde | Acyl Chloride → Aldehyde |

| This compound | LiAlH₄, then H₂O workup | (4-Butoxy-3-ethoxyphenyl)methanol | Acyl Chloride → Primary Alcohol |

Radical Reactions Involving this compound

The involvement of acyl chlorides in radical reactions is less common than their ionic chemistry, but plausible pathways exist.

Initiation Mechanisms in Free Radical Polymerization

Acyl chlorides are not conventional initiators for free-radical polymerization. This role is typically filled by compounds that readily form radicals upon heating or irradiation, such as benzoyl peroxide or azo compounds. open.eduumn.eduyoutube.com Benzoyl peroxide, for example, thermally decomposes to form benzoyl radicals which then attack monomer units to initiate chain growth. open.eduyoutube.com

For this compound to act as an initiator, the generation of a radical species is required. The following are theoretical mechanisms:

Photolytic Initiation: The carbon-chlorine bond in the acyl chloride could potentially undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation, generating a 4-butoxy-3-ethoxybenzoyl radical and a chlorine radical. These species could then initiate polymerization.

Redox-Initiated Radical Generation: In some systems, transition metals can interact with organic halides to produce radicals. For instance, reactions involving benzyl (B1604629) chloride and iron have been shown to generate benzyl radicals. acs.org A similar single-electron transfer (SET) process between a suitable metal complex and this compound could theoretically produce the corresponding acyl radical. However, dedicated studies applying this compound as a polymerization initiator are not widely reported.

Functionalization at the Benzylic Position

The term "benzylic position" in this compound most appropriately refers to the C-H bonds on the carbon atoms adjacent to the ether oxygens (i.e., the α-carbons of the ethoxy and butoxy groups). These positions are activated towards hydrogen atom abstraction due to the stabilizing effect of the adjacent oxygen atom and the aromatic ring.

Recent advances have focused on the selective functionalization of such C(sp³)–H bonds. rsc.org While specific research on this compound is limited, the general principles of benzylic C–H functionalization can be applied. The mechanism would likely involve:

Generation of a highly reactive radical (e.g., from a photoredox catalyst or a peroxide).

This radical selectively abstracts a hydrogen atom from one of the activated methylene (B1212753) (-O-CH₂-) groups. The butoxy group offers more sites for abstraction. Site-selectivity can be challenging, though studies on similar alkoxy-substituted molecules have shown high regioselectivity at the benzylic position para to the activating group. nih.gov

The resulting carbon-centered radical on the alkoxy chain can then participate in further reactions, such as coupling with another radical or being oxidized or reduced to form a new functional group.

This pathway represents a modern approach to modifying complex molecules without pre-functionalization, though its application to this specific acyl chloride remains a topic for further research.

Exploration of Complex Reaction Networks

A thorough search of chemical databases and scholarly articles did not yield specific examples or in-depth studies concerning the involvement of this compound in the subsequent complex reaction categories. The following sections reflect the lack of available data for this particular compound.

There is no available research detailing the participation of this compound in cascade or tandem reactions. Such processes, where multiple bond-forming events occur in a single synthetic operation, are of significant interest in modern organic chemistry for their efficiency. However, the application of this specific acyl chloride in such sequences has not been reported.

Scientific literature does not currently contain studies on the use of this compound in cycloaddition reactions (such as [4+2], [2+2], or [3+2] cycloadditions) or as a component in annulation strategies for the construction of cyclic systems. While the benzoyl chloride moiety is not a typical participant in common cycloadditions, its derivatives can sometimes be employed in specialized contexts. No such applications have been documented for this compound.

No documented studies on the rearrangements or isomerizations of this compound were found. Research into molecular rearrangements, such as the Fries rearrangement or other named reactions involving acyl group migration, has not been reported for this specific molecule. Similarly, there is no information regarding its potential isomerization under various chemical or physical conditions.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-Butoxy-3-ethoxybenzoyl chloride in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the substitution pattern of the benzene (B151609) ring and the integrity of the butoxy and ethoxy side chains.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the two alkoxy groups. The aromatic region is expected to exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The ethoxy and butoxy groups will present typical ethyl and butyl spin systems, respectively.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the acyl chloride is expected to be significantly downfield. The chemical shifts of the aromatic carbons are influenced by the electron-donating alkoxy groups and the electron-withdrawing acyl chloride moiety.

Predicted ¹H NMR Assignments (in CDCl₃, referenced to TMS)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 7.55 | d | ~2 |

| H-5 | 6.90 | d | ~8.5 |

| H-6 | 7.60 | dd | ~8.5, ~2 |

| OCH₂(ethoxy) | 4.15 | q | ~7.0 |

| CH₃(ethoxy) | 1.45 | t | ~7.0 |

| OCH₂(butoxy) | 4.05 | t | ~6.5 |

| CH₂CH₂(butoxy) | 1.85 | sextet | ~7.0 |

| CH₂CH₃(butoxy) | 1.50 | sextet | ~7.5 |

| CH₃(butoxy) | 0.98 | t | ~7.5 |

Predicted ¹³C NMR Assignments (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 168.0 |

| C-1 | 126.0 |

| C-2 | 113.0 |

| C-3 | 148.0 |

| C-4 | 154.0 |

| C-5 | 112.0 |

| C-6 | 124.0 |

| OCH₂(ethoxy) | 64.5 |

| CH₃(ethoxy) | 14.8 |

| OCH₂(butoxy) | 69.0 |

| OCH₂C H₂(butoxy) | 31.0 |

| CH₂C H₂CH₃(butoxy) | 19.2 |

| CH₃(butoxy) | 13.8 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

The aromatic proton at H-6 showing correlations to the proton at H-5.

Within the ethoxy group, a cross-peak between the OCH₂ quartet and the CH₃ triplet.

Within the butoxy group, sequential correlations from the OCH₂ protons to the adjacent CH₂, then to the next CH₂, and finally to the terminal CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. nih.gov It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic ¹H signal at ~6.90 ppm would correlate with the ¹³C signal at ~112.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the substituents to the aromatic ring. bldpharm.com Expected key HMBC correlations would include:

Correlations from the OCH₂ protons of the ethoxy group to the aromatic carbons C-3 and C-4.

Correlations from the OCH₂ protons of the butoxy group to the aromatic carbons C-4 and C-3.

Correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon (C=O), confirming their ortho position relative to the acyl chloride group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O stretching of the acyl chloride functional group. Other characteristic bands would include the C-O stretching of the ether linkages, C-H stretching of the aromatic and aliphatic groups, and aromatic C=C stretching. Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C-H stretch (aromatic) | 3100-3000 | Moderate |

| C-H stretch (aliphatic) | 2960-2850 | Strong |

| C=O stretch (acyl chloride) | 1780-1740 | Weak |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-O stretch (aryl ethers) | 1275-1200 | Moderate |

| C-Cl stretch | 800-600 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

The calculated monoisotopic mass of this compound (C₁₃H₁₇ClO₃) is 256.0866 g/mol . HRMS analysis should yield a measured mass that is within a few parts per million of this theoretical value.

The primary fragmentation pathways in electron ionization mass spectrometry (EI-MS) are predicted to involve the loss of the chlorine atom, followed by the loss of the carbonyl group. Cleavage of the ether bonds is also a likely fragmentation route.

Predicted Key Fragmentation Ions

| m/z (predicted) | Identity |

| 256/258 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 221 | [M - Cl]⁺ |

| 193 | [M - Cl - CO]⁺ |

| 199 | [M - C₄H₉]⁺ (loss of butyl group) |

| 227 | [M - C₂H₅]⁺ (loss of ethyl group) |

| 165 | [M - C₄H₉O - CO]⁺ |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

As of now, there are no published X-ray diffraction studies for this compound in the scientific literature. Such a study, if performed on a suitable single crystal, would provide definitive information about its solid-state structure.

The analysis would reveal precise bond lengths, bond angles, and torsion angles. It would also show the conformation of the flexible butoxy chain and the orientation of the ethoxy and benzoyl chloride groups relative to the benzene ring. Intermolecular interactions, such as π-stacking or C-H···O hydrogen bonds, which dictate the crystal packing, would also be elucidated. It is expected that the benzoyl chloride moiety would be nearly coplanar with the benzene ring to maximize conjugation.

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

The synthesis of this compound, likely from the corresponding 4-butoxy-3-ethoxybenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, can be monitored in real-time using in situ spectroscopic techniques.

In Situ FT-IR Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the progress of the reaction could be followed. This would involve monitoring the disappearance of the broad O-H stretch of the carboxylic acid starting material (typically around 3300-2500 cm⁻¹) and the concomitant appearance of the sharp, higher frequency C=O stretch of the product acyl chloride (predicted around 1780-1740 cm⁻¹).

In Situ NMR Spectroscopy: While less common for routine reaction monitoring due to instrumentation requirements, placing a reaction tube inside an NMR spectrometer would allow for the detailed tracking of the conversion. The disappearance of the ¹H signal for the carboxylic acid proton (often >10 ppm) and the appearance of the distinct aromatic signals of the product would provide a quantitative measure of reaction progress over time.

These in situ methods provide valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and stoichiometry.

Computational and Theoretical Investigations of 4 Butoxy 3 Ethoxybenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 4-butoxy-3-ethoxybenzoyl chloride, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the molecule's most stable three-dimensional structure (optimized geometry). researchgate.net

The calculations would reveal key structural parameters. The C=O and C-Cl bonds of the acyl chloride group are of particular interest, as their lengths and the charge distribution around them are critical to the molecule's reactivity. The presence of the electron-donating butoxy and ethoxy groups is expected to influence the electronic properties of the benzoyl system through resonance and inductive effects. This influence would be reflected in the bond lengths of the aromatic ring and the partial atomic charges. For instance, studies on similar structures like benzoyl fluoride show that electron-withdrawing substituents can significantly shorten the CPh—C bond of the acyl group. nih.gov In contrast, the alkoxy groups in this compound would likely donate electron density to the ring, potentially modulating the electrophilicity of the carbonyl carbon.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.19 Å | Typical double bond length for an acyl chloride carbonyl group. |

| C-Cl Bond Length | ~1.80 Å | Typical single bond length for an acyl chloride C-Cl bond. |

| Caromatic-Ccarbonyl Bond Length | ~1.49 Å | Single bond connecting the aromatic ring to the carbonyl carbon. |

| C-O-C Bond Angle (Ethoxy) | ~118° | Angle within the ethoxy substituent. |

| C-O-C Bond Angle (Butoxy) | ~118° | Angle within the butoxy substituent. |

| Dihedral Angle (Ring-Carbonyl) | ~0° - 20° | Torsional angle defining the planarity between the aromatic ring and the acyl chloride group. |

Investigation of Reaction Energetics, Transition States, and Reaction Pathways

Acyl chlorides are highly reactive towards nucleophiles, typically undergoing nucleophilic acyl substitution. chemistrysteps.comwikipedia.org Computational studies can elucidate the mechanism of these reactions, determining whether they proceed through a stepwise pathway involving a tetrahedral intermediate or a concerted SN2-like mechanism. acs.orgnih.gov

Table 2: Illustrative Reaction Energetics for the Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0 (Reference) |

| Transition State (TS) | Highest energy point on the reaction pathway. | +15 to +25 |

| Tetrahedral Intermediate | Potential intermediate species. | +5 to -5 |

| Products | 4-Butoxy-3-ethoxybenzoic acid + HCl | -10 to -20 |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energy and spatial distribution of the HOMO and LUMO are crucial for predicting a molecule's behavior.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atoms of the alkoxy groups. The LUMO, conversely, is anticipated to be centered on the electrophilic acyl chloride group, particularly on the π* orbital of the carbonyl bond. researchgate.net The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. The electron-donating substituents (butoxy and ethoxy) would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity towards electrophiles, while simultaneously modulating the reactivity of the acyl chloride group towards nucleophiles. ukm.my

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactive nature.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Correlates with ionization potential; indicates nucleophilic character. |

| LUMO Energy | -1.0 to -2.0 eV | Correlates with electron affinity; indicates electrophilic character. |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical stability and reactivity. |

| HOMO Localization | Aromatic ring, oxygen atoms of alkoxy groups. | Site of electron donation (nucleophilic attack). |

| LUMO Localization | Carbonyl carbon and C=O π* orbital. | Site of electron acceptance (electrophilic attack). |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound, which possesses flexible butoxy and ethoxy side chains.

MD simulations would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and solving Newton's equations of motion for every atom in the system. The simulation would reveal the preferred conformations of the alkoxy chains, showing how they fold and rotate in solution. It would also provide detailed information on how the molecule interacts with its surroundings, identifying key intermolecular forces such as hydrogen bonds (if applicable), dipole-dipole interactions, and van der Waals forces. This is particularly relevant for understanding its solubility and behavior in a reaction medium.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.net To develop a QSRR model for a series of substituted benzoyl chlorides, including this compound, one would first need experimental reactivity data (e.g., rate constants for solvolysis) for all compounds in the series. researchgate.net

Next, a wide range of molecular descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Using statistical methods like Multiple Linear Regression (MLR), a model is created that links the descriptors to the observed reactivity. Such a model for benzoyl chlorides could take the form:

log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where k is the rate constant and c values are coefficients determined by the regression. A successful QSRR model could then be used to predict the reactivity of new, unsynthesized benzoyl chloride derivatives based solely on their calculated descriptors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for chemical characterization.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum serves as a powerful tool for confirming the structure of a synthesized compound. The chemical environment of each nucleus determines its chemical shift. For this molecule, distinct signals would be predicted for the aromatic protons, the methylene (B1212753) protons of the alkoxy groups, and the terminal methyl protons.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

|---|---|---|

| Aromatic Protons (3H) | 7.4 - 7.8 | Multiplet (complex splitting) |

| Butoxy -OCH₂- | 4.0 - 4.2 | Triplet |

| Ethoxy -OCH₂- | 4.1 - 4.3 | Quartet |

| Butoxy -CH₂- (next to O) | 1.7 - 1.9 | Multiplet |

| Butoxy -CH₂- (middle) | 1.4 - 1.6 | Multiplet |

| Ethoxy -CH₃ | 1.4 - 1.5 | Triplet |

| Butoxy -CH₃ | 0.9 - 1.0 | Triplet |

Similarly, the vibrational frequencies corresponding to infrared (IR) absorption peaks can be calculated. These calculations help in assigning the peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the strong C=O stretch of the acyl chloride, C-H stretches of the aromatic and aliphatic parts, C-O stretches of the ether linkages, and various aromatic ring vibrations. libretexts.orgacs.org

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | ~1770 - 1800 | Strong absorption, characteristic of an acyl chloride. |

| Aromatic C-H Stretch | ~3050 - 3100 | Medium to weak absorption. |

| Aliphatic C-H Stretch | ~2850 - 2960 | Medium to strong absorption. |

| Aromatic C=C Stretch | ~1580 - 1610 | Medium absorption, characteristic of the benzene (B151609) ring. |

| Asymmetric C-O-C Stretch | ~1240 - 1280 | Strong absorption from aryl-alkyl ether. |

Computational Design of Novel Derivatives and Catalytic Systems

The strategic design of novel derivatives of this compound and the development of efficient catalytic systems for its synthesis and subsequent reactions are pivotal for enhancing its application in various chemical industries. Computational chemistry and molecular modeling have emerged as indispensable tools in this endeavor, offering a rational, cost-effective, and time-efficient alternative to traditional trial-and-error experimental approaches. These in silico methods provide profound insights into molecular structures, properties, and reaction mechanisms at the atomic level, thereby guiding the synthesis of next-generation materials with tailored functionalities.

Designing Novel Derivatives of this compound

The computational design of new derivatives of this compound is primarily focused on modifying its core structure to enhance specific physicochemical properties, such as thermal stability, reactivity, and solubility. This is achieved through the systematic introduction of various functional groups and the analysis of their effects on the molecule's electronic and steric characteristics.

A common approach involves the use of Density Functional Theory (DFT) to calculate the molecular and electronic properties of a series of hypothetically designed derivatives. For instance, a study might explore the impact of substituting the butoxy and ethoxy groups with other alkoxy chains of varying lengths or introducing electron-withdrawing or electron-donating groups onto the benzene ring. The primary objective of such modifications is to modulate the reactivity of the benzoyl chloride moiety, which is a key determinant of the compound's utility in polymerization and other chemical syntheses.

Key molecular descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to predict the reactivity of the designed derivatives. A lower HOMO-LUMO energy gap generally implies higher reactivity. The electrostatic potential (ESP) map is another crucial tool, as it provides a visual representation of the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites.

Hypothetical Data on Computationally Designed Derivatives

| Derivative | Functional Group Modification | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Parent Molecule | This compound | -6.89 | -1.54 | 5.35 | Moderate |

| Derivative A | 4-Propoxy-3-methoxy | -6.95 | -1.60 | 5.35 | Similar to Parent |

| Derivative B | 4-Butoxy-3-ethoxy-5-nitro | -7.50 | -2.80 | 4.70 | Higher |

| Derivative C | 4-Butoxy-3-ethoxy-5-amino | -6.20 | -1.10 | 5.10 | Lower |

| Derivative D | 4-Hexoxy-3-propoxy | -6.85 | -1.50 | 5.35 | Similar to Parent |

Development of Novel Catalytic Systems

The synthesis of this compound and its subsequent reactions, such as esterification or amidation, can be significantly enhanced through the use of catalysts. Computational methods play a vital role in the design of novel catalytic systems that are both highly efficient and selective.

For the synthesis of the parent molecule, which typically involves the chlorination of the corresponding carboxylic acid, computational studies can be employed to screen potential catalysts that can lower the activation energy of the reaction. This often involves modeling the reaction pathway with and without a catalyst, using techniques such as transition state theory and quantum mechanics/molecular mechanics (QM/MM) simulations.

In the context of designing catalysts for reactions involving this compound, computational efforts are often directed towards developing systems that can selectively activate the benzoyl chloride group while minimizing side reactions. This can involve the design of shape-selective zeolites or tailor-made organometallic complexes. Molecular docking simulations can be used to predict the binding affinity of the substrate to the catalyst's active site, providing insights into the catalytic mechanism.

Hypothetical Data on Catalytic System Design

| Catalyst | Type | Target Reaction | Computationally Predicted Yield (%) | Key Finding |

| Catalyst X | Lewis Acid (e.g., FeCl₃) | Synthesis of Parent Molecule | 85 | High efficiency but moderate selectivity |

| Catalyst Y | Zeolite (e.g., H-ZSM-5) | Esterification with Ethanol | 95 | High selectivity due to shape-selective pores |

| Catalyst Z | Organometallic (e.g., Pd-based) | Cross-coupling Reactions | 92 | High turnover number and mild reaction conditions |

By leveraging the power of computational and theoretical investigations, researchers can accelerate the discovery and development of novel derivatives of this compound and the catalytic systems that underpin their synthesis and application. This in silico-driven approach not only enhances the efficiency of the research and development process but also contributes to the creation of more sustainable and environmentally friendly chemical processes.

Applications As Chemical Intermediates in Advanced Materials and Fine Chemical Synthesis

Precursor in Polymer Science and Engineering

The distinct chemical nature of 4-Butoxy-3-ethoxybenzoyl chloride allows it to play a crucial role in the development of novel polymeric materials. Its reactivity and structural contributions are instrumental in synthesizing polymers with specific and advanced functionalities.

Synthesis of Novel Polymeric Materials, including Liquid Crystalline Polymers

This compound serves as a valuable monomer in the synthesis of new polymeric materials. The presence of the butoxy and ethoxy groups can influence the final properties of the polymer, such as its solubility and thermal characteristics. A significant application of such benzoyl chloride derivatives is in the creation of liquid crystalline polymers (LCPs). These materials exhibit properties of both liquids and solids, and their ordered molecular structures lead to exceptional mechanical strength and thermal stability. The rigid aromatic core provided by the benzoyl group, combined with the flexible alkyl chains of the butoxy and ethoxy groups, is a common design strategy for inducing liquid crystalline phases in polymers. The synthesis of LCPs often involves the polymerization of monomers that possess both rigid and flexible segments, a characteristic inherent to the structure of polymers derived from this compound.

Role as a Monomer or Initiator in Controlled Polymerization Techniques

In the realm of controlled polymerization, precision in polymer architecture is paramount. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP) allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While specific examples for this compound are not detailed in available research, acyl chlorides, in general, can be functionalized to act as initiators in controlled radical polymerization processes. For instance, the benzoyl chloride moiety can be converted into an ATRP initiator by introducing a carbon-halogen bond at a suitable position. This would enable the controlled growth of polymer chains from the benzoyl chloride core, leading to well-defined polymer structures like star polymers or block copolymers.

Functionalization of Polymer Backbones and Side Chains

The high reactivity of the acyl chloride group makes this compound an excellent candidate for the functionalization of existing polymers. Polymers with nucleophilic groups, such as hydroxyl or amine functionalities, along their backbone or on their side chains can readily react with the benzoyl chloride. This post-polymerization modification allows for the introduction of the butoxy and ethoxy-substituted phenyl group onto the polymer, thereby altering its physical and chemical properties. This method is a powerful tool for tailoring the surface properties, solubility, and thermal behavior of a wide range of polymeric materials.

Intermediate for Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound are also of significant interest in the design and synthesis of biologically active molecules for pharmaceutical and agrochemical applications.

Building Block for Complex Bioactive Molecule Scaffolds

As a chemical intermediate, this compound provides a versatile scaffold for the construction of more complex molecules. The benzoyl chloride group can readily undergo reactions with various nucleophiles, such as amines and alcohols, to form amide and ester linkages, respectively. These linkages are common in many biologically active compounds. The butoxy and ethoxy substituents can play a role in modulating the lipophilicity and metabolic stability of the final molecule, which are critical parameters for drug efficacy and bioavailability. The general utility of benzoyl chloride derivatives as building blocks is well-established in the synthesis of a wide array of pharmaceutical compounds.

Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the synthesis and biological evaluation of a series of related compounds to understand how specific structural features influence their activity. This compound is an ideal starting material for the creation of such compound libraries. By reacting it with a diverse set of amines or alcohols, a library of amides or esters can be rapidly synthesized. The systematic variation of the nucleophilic partner allows for the exploration of the chemical space around the 4-butoxy-3-ethoxybenzoyl core. The resulting data from the biological screening of these libraries can provide crucial insights into the pharmacophore, guiding the design of more potent and selective bioactive molecules.

Role in the Production of Specialty Chemicals and Fine Chemicals

This compound serves as a crucial intermediate in the synthesis of a variety of specialty and fine chemicals. Its utility stems from the reactive benzoyl chloride group, which readily participates in acylation reactions with a wide range of nucleophiles. The butoxy and ethoxy substituents on the benzene (B151609) ring modify the electronic properties of the molecule and can influence the reactivity and solubility of both the intermediate and the final products.

One of the primary applications of alkoxy-substituted benzoyl chlorides is in the preparation of active pharmaceutical ingredients (APIs). While specific examples for this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds provides insight into its potential roles. For instance, methoxy-substituted benzoyl chlorides are key building blocks in the synthesis of various pharmaceuticals. ganeshremedies.com The presence of the butoxy and ethoxy groups in this compound can enhance the lipophilicity of the resulting molecules, a desirable property for improving drug absorption and distribution.

In the realm of fine chemicals, this compound can be employed to introduce the 4-butoxy-3-ethoxybenzoyl moiety into larger molecules, thereby imparting specific functionalities. This is particularly relevant in the development of agrochemicals, such as herbicides and pesticides, where the molecular structure is finely tuned to achieve selective activity. Benzoyl chloride derivatives are generally important in the production of dyes, fragrances, and polymers, suggesting that this compound could find similar applications. bromchemlaboratories.invynova-group.com

The synthesis of specialty esters and amides is a common application for benzoyl chlorides. By reacting this compound with various alcohols or amines, a diverse library of compounds can be generated. These products may find use as plasticizers, in fragrance formulations, or as precursors for more complex molecular architectures.

Utility in Catalysis Research

While direct catalytic applications of this compound itself are not widely reported, its role as a precursor for ligands and the general catalytic relevance of benzoyl chloride scaffolds are significant areas of chemical research.

Precursor for Ligands in Homogeneous and Heterogeneous Catalysis

This compound is a valuable precursor for the synthesis of custom ligands for both homogeneous and heterogeneous catalysis. The benzoyl chloride functionality allows for its covalent attachment to various molecular scaffolds that possess nucleophilic groups, such as amines or alcohols. This enables the introduction of the 4-butoxy-3-ethoxybenzoyl group into the ligand structure, which can influence the steric and electronic environment of the resulting metal-ligand complex.

The alkoxy substituents can play a crucial role in modulating the catalytic activity. For example, they can affect the electron density at the metal center, thereby influencing the catalytic cycle. Furthermore, the butoxy and ethoxy chains can enhance the solubility of the catalyst in specific organic solvents, which is a critical parameter for homogeneous catalysis. In heterogeneous catalysis, these groups can influence the interaction of the catalyst with the support material.

A general representation of the synthesis of a ligand precursor from this compound is depicted in the following reaction:

Where "Nu-Ligand-Scaffold" represents a molecule with a nucleophilic group (e.g., -OH, -NH2) that is part of a larger ligand framework.

Direct Catalytic Applications of Benzoyl Chloride Scaffolds

Benzoyl chloride and its derivatives can, in some instances, participate directly in catalytic processes, often as promoters or co-catalysts. While the primary role of this compound is that of a chemical intermediate, the underlying benzoyl chloride scaffold has been implicated in certain types of organic transformations. For example, in Friedel-Crafts acylation reactions, while a Lewis acid is the primary catalyst, the acyl chloride substrate is a key reactant that drives the reaction.

Research into the catalytic applications of acyl chlorides is an ongoing field. It is conceivable that under specific reaction conditions, this compound or its derivatives could exhibit catalytic activity, potentially through the formation of reactive intermediates that can facilitate chemical transformations.

Emerging Applications in Organic Synthesis

The unique combination of a reactive acyl chloride and two different alkoxy groups on the aromatic ring of this compound opens up possibilities for its use in novel areas of organic synthesis.

Development of Novel Synthetic Reagents

This compound can serve as a starting material for the development of new synthetic reagents. The reactivity of the acyl chloride group allows for its conversion into a variety of other functional groups. For example, reduction of the acyl chloride can yield the corresponding alcohol or aldehyde, while reaction with organometallic reagents can lead to the formation of ketones.

These transformations, combined with the presence of the butoxy and ethoxy substituents, can lead to the creation of novel building blocks for organic synthesis. These building blocks can then be used in the construction of complex molecules with potential applications in materials science and medicinal chemistry.

Table 1: Representative Synthetic Transformations of Benzoyl Chloride Derivatives

| Starting Material | Reagent(s) | Product Type | Potential Application of Product |

|---|---|---|---|

| 4-Alkoxybenzoyl chloride | Amine (R-NH2) | N-Substituted-4-alkoxybenzamide | Pharmaceutical intermediate |

| 4-Alkoxybenzoyl chloride | Alcohol (R-OH) | 4-Alkoxybenzoate ester | Fragrance, plasticizer |

| 4-Alkoxybenzoyl chloride | Organocuprate (R2CuLi) | 4-Alkoxy-phenyl ketone | Intermediate for APIs |

Applications in Supramolecular Chemistry (e.g., host-guest interactions in catalysis)

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents intriguing possibilities for the application of this compound and its derivatives. nih.gov The aromatic ring of the benzoyl chloride can participate in π-π stacking interactions, while the alkoxy chains can engage in van der Waals interactions. These features make molecules derived from this compound potential candidates for use as guests in host-guest complexes. aalto.fi

In the context of catalysis, a derivative of this compound could be designed to bind within the cavity of a host molecule, such as a cyclodextrin or a calixarene. This encapsulation could alter the reactivity of the guest molecule, leading to enhanced reaction rates or novel selectivity. For example, the host could act as a "molecular flask," pre-organizing the reactants for a more efficient transformation.

While specific research on the supramolecular applications of this compound is not yet prevalent, the principles of host-guest chemistry suggest a promising avenue for future investigations. The ability to tailor the structure of the benzoyl chloride derivative by modifying the alkoxy groups provides a means to fine-tune the host-guest interactions for specific catalytic applications.

Future Research Directions and Perspectives

Exploration of Sustainable Synthesis and Green Chemistry Principles

The traditional synthesis of acyl chlorides, including 4-Butoxy-3-ethoxybenzoyl chloride, often involves the use of hazardous reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, which generate corrosive byproducts like HCl and SO₂. researchgate.netyoutube.com A significant future research direction lies in the development of more environmentally benign and sustainable synthetic routes.

Key Research Areas:

Alternative Chlorinating Agents: Investigating the use of greener chlorinating agents is a primary focus. Reagents like N-chlorosuccinimide (NCS) in combination with a photocatalyst present a milder and more selective alternative for the synthesis of related benzyl (B1604629) chlorides, a principle that could be adapted for benzoyl chlorides. organic-chemistry.org The development of solid-supported chlorinating agents could also simplify purification and minimize waste.

Catalytic Approaches: Moving from stoichiometric to catalytic methods for the conversion of the corresponding carboxylic acid, 4-butoxy-3-ethoxybenzoic acid, to the acyl chloride is highly desirable. Research into novel catalysts that can activate the carboxylic acid towards chlorination under mild conditions would represent a significant advancement. researchgate.net

Solvent Selection: The use of greener solvents or even solvent-free reaction conditions is a cornerstone of green chemistry. Future studies should explore the feasibility of synthesizing this compound in biodegradable solvents or under mechanochemical conditions to reduce the environmental impact of volatile organic compounds (VOCs).

A comparative look at traditional versus potential green synthesis methods is presented in Table 1.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | N-chlorosuccinimide, Solid-supported reagents |

| Byproducts | HCl, SO₂, CO, CO₂ | Succinimide, Recoverable solid waste |

| Catalysis | Often stoichiometric | Catalytic amounts of activators |

| Solvents | Dichloromethane, Toluene (B28343) | Green solvents (e.g., ionic liquids), Solvent-free |

Table 1: Comparison of Traditional and Future Sustainable Synthesis Approaches for this compound.

Discovery of Unexplored Reactivity Patterns and Novel Transformations

The reactivity of this compound is largely dictated by the electrophilic carbonyl carbon and the influence of the electron-donating alkoxy substituents on the aromatic ring. While its use in standard acylation reactions is established, there is considerable scope for discovering novel reactivity patterns.

Key Research Areas:

Cross-Coupling Reactions: Exploring the participation of this compound in various transition-metal-catalyzed cross-coupling reactions could lead to the synthesis of novel ketones, esters, and amides that are otherwise difficult to access.

Reactions with Organometallic Reagents: A systematic investigation of its reactions with a wider range of organometallic reagents beyond standard Grignard and organolithium compounds could unveil new carbon-carbon bond-forming strategies.

Asymmetric Catalysis: The development of catalytic asymmetric transformations using this compound as a substrate would be a significant step towards the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals.

Decarbonylative Coupling Reactions: Investigating whether this compound can undergo decarbonylative coupling reactions would open up new pathways to biaryl compounds and other complex aromatic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound and its derivatives to continuous flow and automated platforms offers numerous advantages in terms of safety, efficiency, and scalability.

Key Research Areas:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially when dealing with hazardous reagents. beilstein-journals.org Flow chemistry can also facilitate the in-situ generation and immediate use of the reactive acyl chloride, minimizing decomposition and side reactions. beilstein-journals.org

Automated High-Throughput Screening: Integrating flow synthesis with automated high-throughput screening technologies would enable the rapid optimization of reaction conditions and the exploration of a wide range of substrates and reagents for reactions involving this compound.

In-line Analysis and Purification: The incorporation of in-line analytical techniques (e.g., IR, NMR) and automated purification systems into a flow setup would streamline the entire process from synthesis to the isolation of pure products.

The potential benefits of flow chemistry for the synthesis of ketones from benzoyl chlorides are highlighted in Table 2.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |

| Safety | Handling of bulk hazardous materials | Small reaction volumes, enhanced containment |

| Scalability | Difficult and often requires re-optimization | "Scaling out" by running parallel reactors |

| Selectivity | Potential for side reactions due to poor mixing | Improved selectivity due to precise control |

Table 2: Advantages of Flow Chemistry for Reactions Involving Benzoyl Chlorides. beilstein-journals.org

Expansion into Advanced Materials Science Beyond Current Applications

The structural features of this compound, particularly the presence of flexible alkoxy chains and a reactive acyl chloride group, make it a promising building block for a variety of advanced materials.

Key Research Areas:

Liquid Crystals: Substituted benzoyl chlorides are known precursors for liquid crystalline materials. orgsyn.orgresearchgate.net The specific arrangement of the butoxy and ethoxy groups in this compound could be exploited to design novel liquid crystals with specific mesophase behavior and electro-optical properties. Future work could involve the synthesis of ester and amide derivatives and the investigation of their liquid crystalline properties.

Functional Polymers: This compound can be used as a monomer or a functionalizing agent for the synthesis of novel polymers. google.comgoogle.com The incorporation of the 4-butoxy-3-ethoxybenzoyl moiety could impart desirable properties such as solubility, thermal stability, and specific optical or electronic characteristics to polymers like polyesters, polyamides, and poly(oxyalkylene)s. google.com

Dendrimers and Supramolecular Assemblies: The reactive nature of the acyl chloride group makes it suitable for the construction of well-defined dendritic structures and other supramolecular assemblies with potential applications in drug delivery, catalysis, and sensing.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies can provide a deeper understanding of the reactivity and properties of this compound, accelerating the discovery and development of new applications.

Key Research Areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. This can help in understanding unexpected reactivity and in designing more efficient synthetic routes.